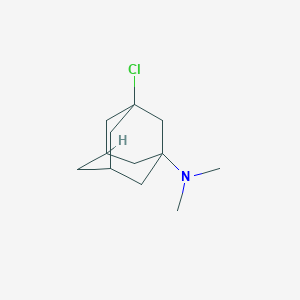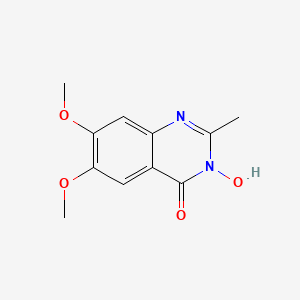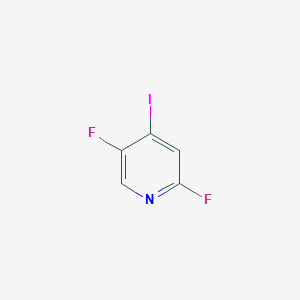
2,5-Difluoro-4-iodopyridine
Übersicht
Beschreibung
2,5-Difluoro-4-iodopyridine is a chemical compound with the molecular formula C5H2F2IN . It has a molecular weight of 240.98 . The compound is typically stored in a dark place under an inert atmosphere .
Molecular Structure Analysis
The InChI code for 2,5-Difluoro-4-iodopyridine is 1S/C5H2F2IN/c6-3-2-9-5(7)1-4(3)8/h1-2H . This indicates that the compound consists of a pyridine ring with iodine and fluorine substituents.Physical And Chemical Properties Analysis
2,5-Difluoro-4-iodopyridine has a predicted boiling point of 209.7°C and a predicted density of 2.129 g/cm3 . It is typically stored under an inert gas at 2–8 °C .Wissenschaftliche Forschungsanwendungen
Synthesis of Fluorinated Pyridines
- Application Summary : Fluorinated pyridines, including 2,5-Difluoro-4-iodopyridine, are of interest due to their unusual physical, chemical, and biological properties. They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
- Methods of Application : The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .
Use in Local Radiotherapy of Cancer
- Application Summary : Methods for synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds are presented .
- Methods of Application : The specific methods of synthesis are not detailed in the source, but it involves the substitution of a fluorine-18 isotope into the pyridine ring .
- Results or Outcomes : The resulting F 18 substituted pyridines present a special interest as potential imaging agents for various biological applications .
Synthesis of Substituted 2-Fluoropyridines
- Application Summary : N-Fluoropyridinium salts are efficient precursors in the synthesis of substituted 2-fluoropyridines .
- Methods of Application : These can be conveniently prepared in good yields by the reaction of the corresponding pyridine with F2/N2 at the presence of strong acid .
- Results or Outcomes : The resulting 2-fluoropyridines can be used in a variety of chemical reactions and have potential applications in pharmaceuticals and agrochemicals .
Use in Agricultural Products
- Application Summary : Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings, and a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients .
- Methods of Application : The specific methods of synthesis are not detailed in the source, but it involves the introduction of fluorine atoms into lead structures .
- Results or Outcomes : The resulting fluorinated compounds have improved physical, biological, and environmental properties .
Use in Radiobiology
- Application Summary : F 18 substituted pyridines, which can be synthesized from 2,5-Difluoro-4-iodopyridine, present a special interest as potential imaging agents for various biological applications .
- Methods of Application : The specific methods of synthesis are not detailed in the source, but it involves the substitution of a fluorine-18 isotope into the pyridine ring .
- Results or Outcomes : The resulting F 18 substituted pyridines can be used in a variety of biological imaging applications .
Use in Pharmaceutical Products
- Application Summary : About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings, and a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as pharmaceutical active ingredients .
- Methods of Application : The specific methods of synthesis are not detailed in the source, but it involves the introduction of fluorine atoms into lead structures .
- Results or Outcomes : The resulting fluorinated compounds have improved physical, biological, and environmental properties .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling .
Zukünftige Richtungen
While specific future directions for 2,5-Difluoro-4-iodopyridine are not mentioned in the search results, fluoropyridines in general are of interest in the development of new pharmaceuticals and agrochemicals . The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties .
Eigenschaften
IUPAC Name |
2,5-difluoro-4-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F2IN/c6-3-2-9-5(7)1-4(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVRKNZQNKGNTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F2IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692903 | |
| Record name | 2,5-Difluoro-4-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Difluoro-4-iodopyridine | |
CAS RN |
1017793-20-2 | |
| Record name | 2,5-Difluoro-4-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B1393593.png)
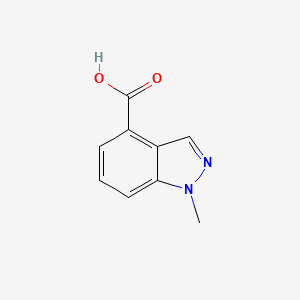
![tert-Butyl 6-bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine]-1'-carboxylate](/img/structure/B1393597.png)
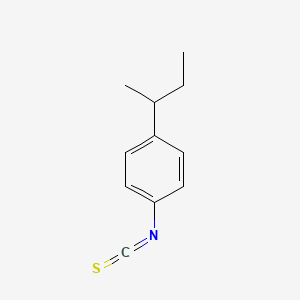
![Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride](/img/structure/B1393601.png)
![1-[1,3]Thiazolo[5,4-b]pyridin-2-ylpiperidine-4-carboxylic acid](/img/structure/B1393603.png)

![[1-(Cyclopropylcarbonyl)piperidin-4-yl]acetic acid](/img/structure/B1393606.png)
![5-Methyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B1393607.png)
